3,6-Dideoxy-D-xylo-hexose

Übersicht

Beschreibung

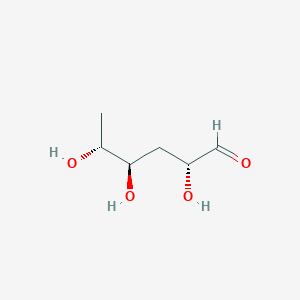

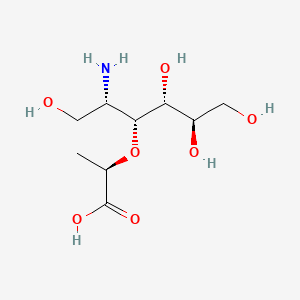

3,6-Dideoxy-D-xylo-hexose is an organic compound that belongs to the class of deoxy sugars. It is a six-carbon sugar, structurally similar to glucose, but with the hydroxyl groups at positions 3 and 6 replaced by hydrogen atoms. This compound is a colorless crystalline solid that is soluble in water and some organic solvents .

Wirkmechanismus

Target of Action

3,6-Dideoxy-D-xylo-hexose, also known as Abequose , is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . These lipopolysaccharides are the primary targets of Abequose. They play a crucial role in maintaining the integrity of the outer membrane of Gram-negative bacteria .

Mode of Action

It is known that it interacts with its targets, the lipopolysaccharides, by becoming a part of their structure . This interaction may result in changes to the properties of the lipopolysaccharides, potentially affecting the functionality of the bacterial outer membrane.

Biochemical Pathways

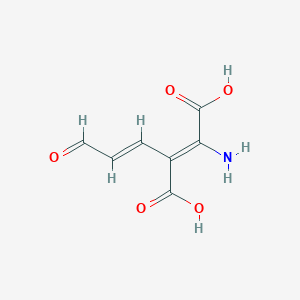

Abequose is involved in the biosynthesis of lipopolysaccharides . The biosynthesis of hexose derivatives deoxygenated at C6 first requires the generation of a 6-deoxy-4-keto derivative intermediate catalyzed by a 4,6-dehydratase . This is followed by a combination of reduction, epimerization, and amino substitutions . These biochemical pathways lead to the formation of Abequose, which then becomes a part of the lipopolysaccharides.

Result of Action

The incorporation of Abequose into lipopolysaccharides could potentially affect the properties of these molecules, and by extension, the properties of the bacterial outer membrane. This could have various molecular and cellular effects, potentially influencing the bacteria’s survival and virulence .

Biochemische Analyse

Biochemical Properties

3,6-Dideoxy-D-xylo-hexose is involved in various biochemical reactions, particularly in the biosynthesis of bacterial lipopolysaccharides. It interacts with several enzymes, including CDP-6-deoxy-D-glucoseen reductase, which catalyzes the formation of CDP-3,6-dideoxy-D-xylo-hexose from CDP-4-keto-6-deoxy-D-glucose . This interaction is crucial for the incorporation of this compound into the lipopolysaccharide structure, contributing to the virulence and immune evasion mechanisms of pathogenic bacteria.

Cellular Effects

This compound affects various cellular processes, particularly in bacterial cells. It influences cell function by being a part of the lipopolysaccharide layer, which is essential for maintaining the integrity of the bacterial outer membrane . This compound can impact cell signaling pathways and gene expression by modulating the immune response of the host organism, thereby aiding in bacterial survival and pathogenicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in its biosynthesis. The key enzyme, CDP-6-deoxy-D-glucoseen reductase, facilitates the reduction of CDP-4-keto-6-deoxy-D-glucose to form CDP-3,6-dideoxy-D-xylo-hexose . This reaction involves the transfer of electrons and protons, highlighting the enzyme’s role in the redox process. Additionally, this compound can influence gene expression by altering the structure and function of the lipopolysaccharide layer, which interacts with host immune receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function include alterations in the bacterial outer membrane’s structural integrity, which can impact bacterial viability and pathogenicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance bacterial survival by strengthening the lipopolysaccharide layer, while high doses may lead to toxic effects due to the overstimulation of the host immune response . Threshold effects observed in studies indicate that there is a critical concentration above which the compound’s beneficial effects are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in the metabolic pathways of bacterial lipopolysaccharide biosynthesis. It is synthesized from CDP-4-keto-6-deoxy-D-glucose through the action of CDP-6-deoxy-D-glucoseen reductase . This pathway involves several enzymatic steps, including reduction, dehydration, and glycosylation, which are essential for the incorporation of this compound into the lipopolysaccharide structure.

Transport and Distribution

Within bacterial cells, this compound is transported and distributed as part of the lipopolysaccharide assembly process. It interacts with specific transporters and binding proteins that facilitate its incorporation into the lipopolysaccharide layer . This localization is crucial for the compound’s function in maintaining the structural integrity and immunogenic properties of the bacterial outer membrane.

Subcellular Localization

This compound is primarily localized in the outer membrane of bacterial cells as a component of the lipopolysaccharide layer . This subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the proper assembly and function of the lipopolysaccharide structure. The presence of this compound in the outer membrane is essential for the bacteria’s ability to evade the host immune system and establish infection.

Vorbereitungsmethoden

The synthesis of 3,6-Dideoxy-D-xylo-hexose can be achieved through several routes. One practical method involves the use of 1,2-O-propylidene acetal to protect the monosaccharides, glucose, and galactose. This protection allows for easy modification at both the 3 and 6 positions and facilitates the placement of different protecting groups on the hydroxyl groups at positions 2 and 4 . Another method involves the reduction of methyl 3,4-anhydro-6-O-p-toluenesulfonyl-α-D-galactopyranoside by super hydride, which simultaneously achieves deoxygenation at positions 3 and 6 .

Analyse Chemischer Reaktionen

3,6-Dideoxy-D-xylo-hexose undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as ruthenium tetroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reactions can be performed using sulfuryl chloride, followed by dechlorosulfation with sodium iodide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ruthenium tetroxide can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,6-Dideoxy-D-xylo-hexose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosyl donors.

Medicine: Its presence in bacterial antigens makes it a target for the development of vaccines and diagnostic tools.

Vergleich Mit ähnlichen Verbindungen

3,6-Dideoxy-D-xylo-hexose is similar to other deoxy sugars such as paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose (3,6-dideoxy-D-arabino-hexose). it is unique in its specific structural configuration and its role in the lipopolysaccharide O-antigen of certain bacterial serotypes . Other similar compounds include:

Paratose: Found in the lipopolysaccharide of Salmonella serogroup A.

Tyvelose: Found in the lipopolysaccharide of certain other bacterial strains.

These compounds share similar chemical properties but differ in their specific biological roles and structural configurations.

Eigenschaften

IUPAC Name |

(3R,5R,6R)-6-methyloxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-48-4 | |

| Record name | Abequose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

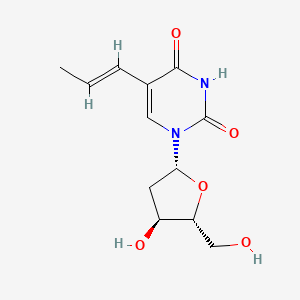

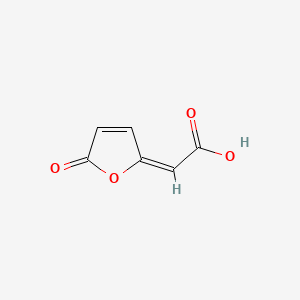

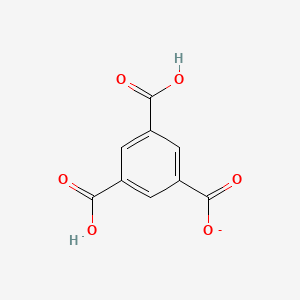

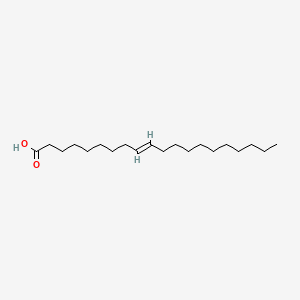

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)

![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)